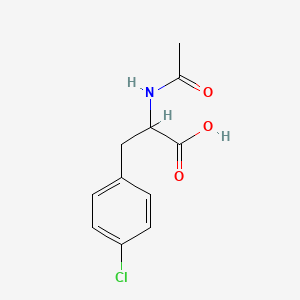
(1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene
Descripción general
Descripción
(1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene is a fluorinated organic compound with the molecular formula C9H5F5O and a molecular weight of 224.13 g/mol. This compound is characterized by the presence of a benzene ring substituted with a pentafluoroprop-2-enyloxy group, making it a unique and interesting molecule for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene typically involves the reaction of pentafluoropropene with phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentafluoroprop-2-enyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of (1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the molecule enhances its reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(1,1,2,3,3-Pentafluoroprop-2-enyl)benzene: Similar structure but lacks the oxygen atom in the side chain.
(1,1,2,3,3-Pentafluoroprop-2-enyloxy)toluene: Similar structure with an additional methyl group on the benzene ring.
(1,1,2,3,3-Pentafluoroprop-2-enyloxy)anisole: Similar structure with a methoxy group on the benzene ring
Uniqueness
(1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene is unique due to the presence of both the pentafluoroprop-2-enyloxy group and the benzene ring, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
1,1,2,3,3-pentafluoroprop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-7(8(11)12)9(13,14)15-6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMWJOQSRWKREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=C(F)F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


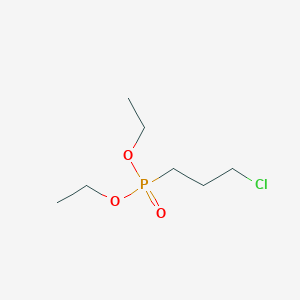
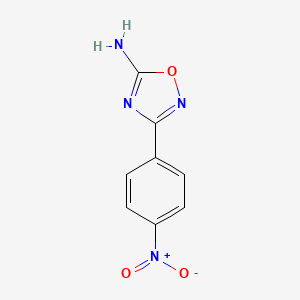
![2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride](/img/structure/B3254175.png)
![2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine](/img/structure/B3254187.png)
![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine](/img/structure/B3254194.png)
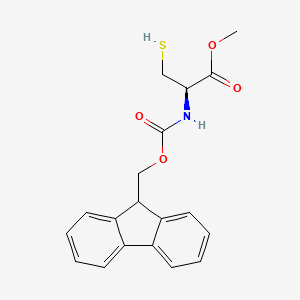

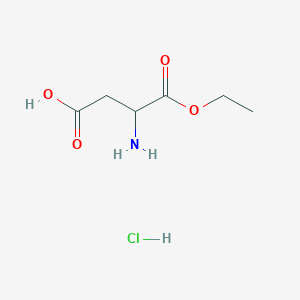
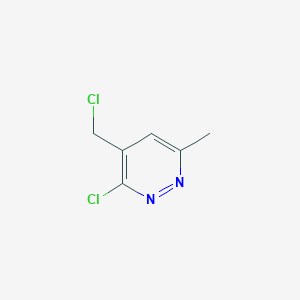
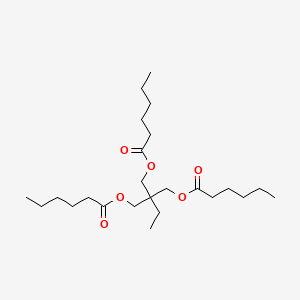
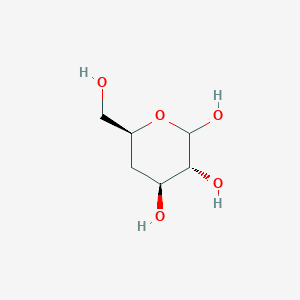
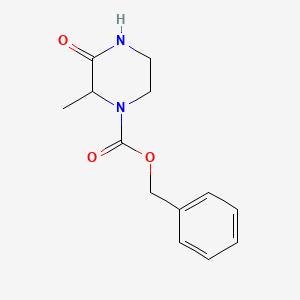
![Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate](/img/structure/B3254256.png)
